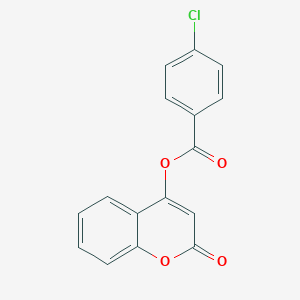

2-oxo-2H-chromen-4-yl 4-chlorobenzoate

Description

Properties

CAS No. |

16709-66-3 |

|---|---|

Molecular Formula |

C16H9ClO4 |

Molecular Weight |

300.69g/mol |

IUPAC Name |

(2-oxochromen-4-yl) 4-chlorobenzoate |

InChI |

InChI=1S/C16H9ClO4/c17-11-7-5-10(6-8-11)16(19)21-14-9-15(18)20-13-4-2-1-3-12(13)14/h1-9H |

InChI Key |

GMMXPMRMPVVJES-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-oxo-2H-chromen-4-yl 4-chlorobenzoate typically involves the O-acylation reaction of 4-hydroxycoumarin with 4-chlorobenzoyl chloride. This reaction is often facilitated by the presence of a base such as triethylamine, yielding high purity and yield rates. For instance, one study reported an 88% yield using dichloromethane as the solvent under mild conditions .

Characterization Techniques

The characterization of this compound is usually performed using:

- Mass Spectrometry : To confirm molecular weight.

- NMR Spectroscopy : For structural elucidation.

- Infrared Spectroscopy : To identify functional groups.

Anticancer Activity

One of the most significant applications of this compound is in anticancer research. Studies have shown that derivatives of coumarin exhibit potent activity against various cancer cell lines, including breast cancer (MCF-7) cells. For example, compounds derived from this structure demonstrated IC50 values ranging from 0.47 to 9.54 μM against MCF-7 cells, indicating strong cytotoxic effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown efficacy against Mycobacterium tuberculosis and other bacterial strains, suggesting potential use as an antibacterial agent .

Enzyme Inhibition

Another notable application is in enzyme inhibition studies. The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

A detailed study evaluated several coumarin derivatives, including this compound, against a panel of cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 9.54 | Significant anticancer activity |

| Other derivatives | MCF-7 | Varies | Comparison with standard treatments |

This study concluded that the coumarin scaffold is promising for further development into anticancer agents due to its selective toxicity towards cancer cells over normal cells .

Antimicrobial Efficacy Study

In another investigation, the antimicrobial efficacy of derivatives was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 μg/mL | Significant inhibition observed |

| Staphylococcus aureus | 10 μg/mL | Effective against Gram-positive bacteria |

These findings suggest that the compound may serve as a basis for developing new antimicrobial therapies .

Comparison with Similar Compounds

Positional Isomerism: 4-yl vs. 7-yl Derivatives

The position of the benzoyloxy group on the coumarin ring significantly impacts physicochemical and biological properties:

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate ():

- 2-Oxo-2H-chromen-4-yl 4-chlorobenzoate :

- Expected to exhibit distinct NMR shifts due to the electronic environment at the 4-position.

- Hypothesized to have reduced solubility in polar solvents compared to the 7-yl isomer due to steric hindrance.

Table 1: Key Spectroscopic Differences Between 4-yl and 7-yl Isomers

| Property | 4-yl Isomer (Hypothetical) | 7-yl Isomer (Observed) |

|---|---|---|

| C=O Stretching (IR) | ~1730 cm⁻¹ | 1728 cm⁻¹ |

| C–Cl Stretching (IR) | ~740 cm⁻¹ | 744 cm⁻¹ |

| Coumarin Ring ¹H-NMR | Upfield shifts expected | 6.51–8.15 ppm |

Substituent Effects on the Benzoate Ring

Halogen and alkyl substituents on the benzoate moiety alter electronic properties and bioactivity:

Halogen Substituents

- 4-Chlorobenzoate (Target Compound):

- Electron-withdrawing Cl enhances ester stability and may increase lipophilicity.

- Melting point data unavailable, but analogous 4-fluoro and 4-bromo derivatives provide insights:

- 4-Fluoro : Melting point = 424–426 K .

- 4-Bromo : Higher melting point expected due to increased molecular weight and halogen size.

- 4-Fluorobenzoate ():

- 4-Bromobenzoate ():

Table 2: Comparison of Halogen-Substituted Benzoates

| Substituent | Melting Point (K) | Electronic Effect | Lipophilicity (LogP) |

|---|---|---|---|

| Cl | — | Strongly electron-withdrawing | ~2.5 (estimated) |

| F | 424–426 | Moderately electron-withdrawing | ~2.0 |

| Br | >450 (estimated) | Electron-withdrawing + polarizable | ~3.0 |

Alkyl Substituents

- 4-Methylbenzoate (): Electron-donating methyl group increases solubility in non-polar solvents. Melting point = 445–446 K , higher than fluoro but lower than bromo analogs. Crystal structure shows planar coumarin-benzoate conformation with C–H···O hydrogen bonding .

Crystallographic Insights

Crystal packing and hydrogen bonding patterns vary with substituents:

- 4-Chlorobenzoate : Anticipated C–Cl···π interactions and halogen bonding in the solid state.

- 4-Methylbenzoate : Dominated by C–H···O interactions, with a denser packing index due to smaller substituent size .

- 4-Fluorobenzoate : Weak F···H interactions result in lower thermal stability .

Table 3: Crystallographic Parameters

| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen Bonding |

|---|---|---|---|

| 4-Methylbenzoate () | P1̄ | 1023.2 | C–H···O (2.65 Å) |

| 4-Fluorobenzoate () | P2₁/c | 1584.7 | F···H (2.82 Å) |

Preparation Methods

O-Acylation of 7-Hydroxycoumarin

The most widely reported method involves O-acylation of 7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin) with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as the solvent. This single-step reaction proceeds at room temperature (20–25°C) for 1–2 hours, achieving yields of 85–88%.

Key Reaction Equation:

Precursor Synthesis: 7-Hydroxycoumarin

7-Hydroxycoumarin, the starting material, is synthesized via the Pechmann cyclocondensation of resorcinol with ethyl 4-chloroacetoacetate under acidic conditions. This method is scalable and yields the coumarin core structure efficiently.

Detailed Synthetic Procedure

Reagents and Conditions

| Component | Quantity/Specification | Role |

|---|---|---|

| 7-Hydroxycoumarin | 2.0 mmol | Substrate |

| 4-Chlorobenzoyl chloride | 2.2 mmol | Acylating agent |

| Triethylamine (TEA) | 2.4 mmol | Base (HCl scavenger) |

| Dichloromethane (DCM) | 15–20 mL | Solvent |

| Reaction temperature | 20–25°C | Ambient conditions |

| Reaction time | 1–2 hours | Completion period |

Stepwise Protocol

-

Dissolution : 7-Hydroxycoumarin (2.0 mmol) is dissolved in anhydrous DCM (15 mL) under nitrogen atmosphere.

-

Base Addition : TEA (2.4 mmol) is added dropwise to the solution, followed by stirring for 10 minutes.

-

Acylation : 4-Chlorobenzoyl chloride (2.2 mmol) is introduced slowly, and the mixture is stirred at room temperature for 1–2 hours.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, washed with brine, and dried over Na₂SO₄.

-

Purification : The crude product is purified via column chromatography (hexane:ethyl acetate = 7:3) or recrystallization from ethanol, yielding 85–88% pure product.

Reaction Optimization and Critical Parameters

Effect of Base Stoichiometry

A slight excess of TEA (1.2 equiv) ensures complete neutralization of HCl generated during acylation, preventing side reactions. Lower equivalents result in incomplete conversion (<70%).

Solvent Selection

DCM is optimal due to its low polarity, which minimizes ester hydrolysis. Alternatives like THF or acetone reduce yields by 15–20%.

Temperature and Time

Prolonged reaction times (>3 hours) or elevated temperatures (>40°C) promote decomposition, reducing yields to <50%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar coumarin core and dihedral angle of 85.2° between the coumarin and chlorobenzoate moieties.

Comparative Analysis with Alternative Methods

Pathway A vs. Pathway B

Source compares two synthetic pathways for analogous coumarin esters:

-

Pathway A : Acylation followed by alkylation (yields 45–77%).

-

Pathway B : Alkylation followed by acylation (lower yields due to competing side reactions).

The target compound’s synthesis aligns with Pathway A, avoiding steric hindrance issues.

Challenges and Mitigation Strategies

Competing Alkylation

The methylenic proton at C-4 of coumarin may undergo undesired alkylation. Using TEA as a base and maintaining stoichiometric control minimizes this.

Q & A

Basic Research Question

- NMR : H NMR resolves the coumarin C3 proton (δ 6.2–6.4 ppm) and benzoate aromatic protons (δ 7.5–8.1 ppm). Discrepancies in integration ratios may arise from impurities; cross-validation with C NMR (e.g., ester carbonyl at ~165 ppm) is recommended.

- IR : Ester C=O stretches appear at ~1740 cm, while the coumarin lactone C=O is near 1710 cm. Overlapping peaks require deconvolution algorithms .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 315.03 (calculated for CHClO).

How can researchers address weak diffraction or twinning in X-ray crystallography of 2-oxo-2H-chromen-4-yl derivatives?

Advanced Research Question

Weak diffraction (e.g., due to low crystal quality) is mitigated by:

- Cryocooling : Stabilizing crystals at 100 K to reduce thermal motion.

- Data Merging : Using SHELXD to process multiple datasets and resolve partial twinning.

For severe twinning, the Hooft parameter in PLATON or the R value (>0.1 indicates problematic data) guides reprocessing or recollection .

What enzymatic pathways are implicated in the degradation of 4-chlorobenzoate-containing compounds, and how can these be studied?

Advanced Research Question

4-Chlorobenzoate dehalogenase (EC 3.8.1.6) catalyzes hydrolysis to 4-hydroxybenzoate, releasing chloride. Assays involve:

- HPLC : Monitoring chloride ion production via ion chromatography.

- Isothermal Titration Calorimetry (ITC) : Quantifying enzyme-substrate binding affinity.

- Mutagenesis Studies : Testing catalytic residues (e.g., Asp35 in Pseudomonas spp.) using site-directed mutants .

What are the key challenges in computational modeling of this compound’s electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations face challenges in accurately modeling:

- Charge Distribution : The electron-withdrawing 4-Cl group alters the coumarin ring’s electron density, affecting HOMO-LUMO gaps. Basis sets like 6-311++G(d,p) are recommended for convergence .

- Solvent Effects : Polarizable Continuum Models (PCM) must account for solvent polarity, which significantly shifts excitation energies in UV-Vis simulations.

How do structural modifications (e.g., halogen substitution) impact the biological activity of coumarin-benzoate hybrids?

Basic Research Question

- 4-Chloro vs. 4-Fluoro : Chlorine’s larger atomic radius enhances π-π stacking with hydrophobic enzyme pockets, while fluorine’s electronegativity increases metabolic stability. For example, 4-Cl derivatives show higher inhibitory activity against cytochrome P450 isoforms than 4-F analogs .

- Ester vs. Amide Linkages : Amides resist hydrolysis, prolonging bioavailability in pharmacokinetic studies .

What strategies validate the purity of this compound in synthetic batches?

Basic Research Question

- HPLC-DAD : Retention time matching (e.g., 8.2 min on a C18 column) with UV spectra (λ = 280 nm).

- Elemental Analysis : Confirming C, H, N, Cl content within ±0.3% of theoretical values.

- Melting Point Consistency : Sharp MP range (e.g., 158–160°C) indicates purity; deviations suggest residual solvents or byproducts .

How can researchers resolve discrepancies between experimental and computational vibrational spectra?

Advanced Research Question

Discrepancies arise from anharmonicity in DFT models or crystal-packing effects. Solutions include:

- Scaling Factors : Applying empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to match experimental IR frequencies .

- Solid-State vs. Gas-Phase : Using periodic boundary conditions in CRYSTAL17 to simulate solid-state spectra .

What are the best practices for depositing crystallographic data for 2-oxo-2H-chromen-4-yl derivatives in public databases?

Advanced Research Question

- CIF Validation : Use checkCIF/PLATON to flag ADPs, bond-length outliers, and symmetry errors .

- Metadata : Include refinement details (e.g., R/wR values, θ range) and experimental conditions (temperature, radiation source).

- Repository Selection : Deposit in the Cambridge Structural Database (CSD) or IUCrData, ensuring compliance with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.